![molecular formula C9H9BrN2O B13922994 6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine CAS No. 116355-17-0](/img/structure/B13922994.png)
6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a methoxymethyl group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by bromination and methoxymethylation. One common method involves the following steps:
Condensation Reaction: 2-Aminopyridine reacts with an aldehyde in the presence of a catalyst to form an imidazo[1,2-a]pyridine intermediate.
Bromination: The intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Methoxymethylation: Finally, the brominated intermediate undergoes methoxymethylation using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substituted Derivatives: Various substituted imidazo[1,2-a]pyridine derivatives are formed depending on the nucleophile used.
Oxidized and Reduced Products: Different oxidation states of the compound can be achieved through controlled reactions.
Applications De Recherche Scientifique
6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a drug candidate.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine atom and the methoxymethyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
- 6-Bromo-2-(hydroxymethyl)imidazo[1,2-a]pyridine
- 6-Bromo-2-(methyl)imidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine is unique due to the presence of the methoxymethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various derivatives and enhances its potential in medicinal chemistry and material science.
Propriétés
Numéro CAS |
116355-17-0 |
|---|---|
Formule moléculaire |
C9H9BrN2O |
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
6-bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2O/c1-13-6-8-5-12-4-7(10)2-3-9(12)11-8/h2-5H,6H2,1H3 |
Clé InChI |
DCQZNCBLJMZLKK-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CN2C=C(C=CC2=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


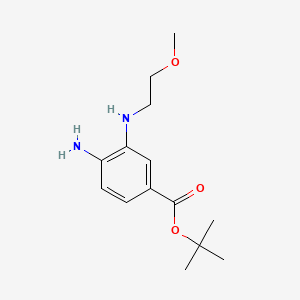

![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)

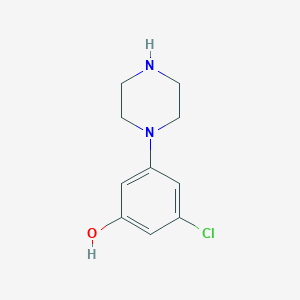
![3-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13922945.png)
![6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B13922947.png)
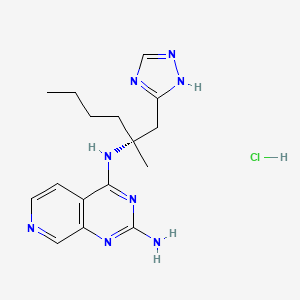

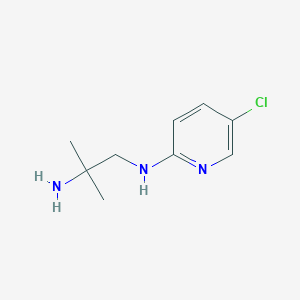
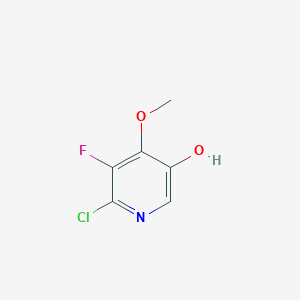
![Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate](/img/structure/B13922973.png)
![N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine](/img/structure/B13922977.png)

